molecular formula C16H17NO5 B2990340 4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1790200-19-9

4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2990340
CAS RN: 1790200-19-9
M. Wt: 303.314
InChI Key: WLNUPDIOKWTRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as DMAP or 4-((3-Azetidinylcarbonyl)(2,5-dimethylfuran-3-yl)oxy)-6-methyl-2H-pyran-2-one, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAP is a heterocyclic compound that contains a pyran ring and an azetidine ring, making it a versatile molecule for use in different chemical reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of various pyrazolone derivatives, including those with structures related to 4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been a significant area of research. These compounds have been characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, indicating their potential for diverse applications in scientific research (Ghorab, El-Gazzar, & Alsaid, 2014).

Anticancer Properties

Research has shown that certain pyrazolone derivatives exhibit significant anticancer activities. These compounds have been tested against various cancer cell lines, such as the human tumor breast cancer cell line MCF7, demonstrating their potential as therapeutic agents in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Antibacterial and Antimicrobial Effects

The antimicrobial properties of azetidinone derivatives and related compounds have been widely studied. These compounds have shown promising antibacterial activities against various strains of microorganisms, indicating their potential use in developing new antibiotics and antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Nonlinear Optical Properties

Compounds similar to 4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been explored for their nonlinear optical properties. Studies have shown that symmetric derivatives of these compounds exhibit larger hyperpolarizabilities than expected, making them attractive for applications in optical technologies (Moylan et al., 1996).

Antidepressant and Nootropic Potential

Research into Schiff’s bases and azetidinones has revealed their potential as antidepressant and nootropic agents. These compounds have demonstrated significant activity in animal models, suggesting their possible use in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Potential for Antifeedant Activity

Studies on substituted pyrazolin-5-one derivatives have highlighted their potential as antifeedant agents against agricultural pests. This research suggests their application in developing new pest control methods in agriculture (Patel, Singh, Mandal, & Singh, 2020).

properties

IUPAC Name

4-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-4-12(6-15(18)21-9)22-13-7-17(8-13)16(19)14-5-10(2)20-11(14)3/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNUPDIOKWTRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

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